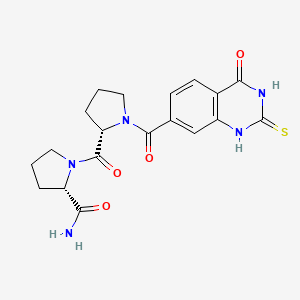

NW 1028

描述

属性

分子式 |

C19H21N5O4S |

|---|---|

分子量 |

415.5 g/mol |

IUPAC 名称 |

(2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H21N5O4S/c20-15(25)13-3-1-7-23(13)18(28)14-4-2-8-24(14)17(27)10-5-6-11-12(9-10)21-19(29)22-16(11)26/h5-6,9,13-14H,1-4,7-8H2,(H2,20,25)(H2,21,22,26,29)/t13-,14-/m0/s1 |

InChI 键 |

AANQELQVUNTYHM-KBPBESRZSA-N |

手性 SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)C3=CC4=C(C=C3)C(=O)NC(=S)N4)C(=O)N |

规范 SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3=CC4=C(C=C3)C(=O)NC(=S)N4)C(=O)N |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of Imatinib, a cornerstone in targeted cancer therapy. Imatinib functions as a potent and selective inhibitor of specific tyrosine kinases, fundamentally altering the landscape of treatment for various malignancies, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). This document details the targeted signaling pathways, presents key quantitative data on its inhibitory activity, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the involved molecular interactions.

Introduction

Imatinib, marketed under the brand name Gleevec®, is a small molecule kinase inhibitor that has revolutionized the treatment of cancers driven by specific aberrant tyrosine kinases. Its development was a landmark in the era of personalized medicine, demonstrating the efficacy of targeting the molecular drivers of a disease. This guide will delve into the core mechanism by which Imatinib exerts its therapeutic effects.

Primary Molecular Target: The BCR-ABL Tyrosine Kinase

The primary target of Imatinib in the context of Chronic Myeloid Leukemia (CML) is the BCR-ABL fusion protein. This oncoprotein is a constitutively active tyrosine kinase, meaning it is always "on," leading to uncontrolled cell proliferation and the inhibition of apoptosis (programmed cell death).

The Philadelphia Chromosome and BCR-ABL Formation

CML is characterized by a specific chromosomal translocation known as the Philadelphia chromosome, where a piece of chromosome 9 and a piece of chromosome 22 break off and trade places. This translocation results in the fusion of the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9. The resulting BCR-ABL gene encodes the BCR-ABL fusion protein.

Mechanism of Inhibition

Imatinib functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain. In its active state, the ABL kinase binds to ATP, and the terminal phosphate group of ATP is then transferred to a tyrosine residue on a substrate protein. This phosphorylation event triggers a cascade of downstream signaling pathways that promote cell growth and survival.

Imatinib's structure allows it to fit snugly into the ATP-binding pocket of the inactive conformation of the ABL kinase domain. By occupying this site, Imatinib prevents the binding of ATP, thereby blocking the phosphorylation of substrate proteins and inhibiting the downstream signaling pathways that drive the malignant phenotype in CML.

Other Key Molecular Targets

While BCR-ABL is the primary target in CML, Imatinib also exhibits potent inhibitory activity against other tyrosine kinases, which is crucial for its efficacy in other cancers:

-

KIT (CD117): A receptor tyrosine kinase that, when mutated, becomes constitutively active and is a key driver in the majority of Gastrointestinal Stromal Tumors (GIST). Imatinib is a first-line treatment for GIST harboring activating KIT mutations.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib inhibits both PDGFR-α and PDGFR-β, which are implicated in some rare hematological neoplasms and solid tumors.

Signaling Pathways Affected by Imatinib

By inhibiting its target kinases, Imatinib effectively shuts down multiple downstream signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.

BCR-ABL Downstream Signaling

The constitutive activity of BCR-ABL leads to the activation of several key signaling pathways:

-

RAS/MAPK Pathway: Promotes cell proliferation.

-

PI3K/AKT/mTOR Pathway: Promotes cell survival and inhibits apoptosis.

-

STAT Pathway: Involved in cell proliferation and survival.

The following diagram illustrates the inhibitory effect of Imatinib on the BCR-ABL signaling cascade.

Caption: Imatinib Inhibition of BCR-ABL Signaling Pathways.

Quantitative Data on Imatinib Activity

The inhibitory potency of Imatinib is quantified by its IC50 value, which is the concentration of the drug required to inhibit the activity of a specific kinase by 50%.

| Target Kinase | IC50 (nM) | Disease Context |

| v-Abl | 25 | Murine Leukemia Model |

| Tel-Abl | 30 | Human Leukemia Model |

| BCR-ABL | 25-100 | Chronic Myeloid Leukemia |

| KIT | 100 | Gastrointestinal Stromal Tumors |

| PDGFRα | 100 | Various Malignancies |

| PDGFRβ | 200 | Various Malignancies |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The mechanism of action of Imatinib has been elucidated through a variety of in vitro and in vivo experiments. Below are outlines of key experimental protocols.

In Vitro Kinase Inhibition Assay

This assay is used to determine the IC50 of Imatinib against its target kinases.

Methodology:

-

Recombinant Kinase: Purified, recombinant forms of the target kinases (e.g., BCR-ABL, KIT) are used.

-

Substrate: A specific peptide substrate for the kinase is coated onto the wells of a microplate.

-

ATP: A fixed concentration of ATP, often radiolabeled ([γ-³²P]ATP), is used.

-

Imatinib Titration: A range of concentrations of Imatinib are added to the wells.

-

Reaction: The kinase reaction is initiated by adding the kinase to the wells containing the substrate, ATP, and Imatinib.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is measured. If a radiolabeled ATP is used, this can be quantified by measuring the radioactivity incorporated into the substrate. Alternatively, phosphorylation-specific antibodies can be used in an ELISA-based format.

-

Data Analysis: The percentage of kinase inhibition is plotted against the Imatinib concentration, and the IC50 value is calculated from the resulting dose-response curve.

The following diagram illustrates the workflow for an in vitro kinase inhibition assay.

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Cell-Based Proliferation Assay

This assay assesses the effect of Imatinib on the proliferation of cancer cells that are dependent on the activity of its target kinases.

Methodology:

-

Cell Culture: Cancer cell lines expressing the target kinase (e.g., K562 cells for BCR-ABL, GIST-T1 cells for KIT) are cultured.

-

Imatinib Treatment: The cells are treated with a range of concentrations of Imatinib.

-

Incubation: The cells are incubated for a period of time (typically 24-72 hours).

-

Proliferation Measurement: Cell proliferation is measured using various methods, such as:

-

MTT Assay: Measures the metabolic activity of the cells, which is proportional to the number of viable cells.

-

BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.

-

Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The percentage of proliferation inhibition is plotted against the Imatinib concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The mechanism of action of Imatinib exemplifies the power of targeted therapy in oncology. By specifically inhibiting the constitutively active tyrosine kinases that drive cancer cell proliferation and survival, Imatinib achieves remarkable therapeutic efficacy with a manageable side effect profile compared to traditional chemotherapy. The detailed understanding of its molecular interactions, as outlined in this guide, continues to inform the development of next-generation kinase inhibitors and further advances in personalized medicine.

NW 1028: A Technical Guide to a Novel VCP/p97 Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in a multitude of cellular processes. Its primary function involves the unfolding and segregation of ubiquitinated proteins from cellular structures, thereby regulating protein homeostasis, DNA damage repair, cell cycle progression, and membrane dynamics. Due to its central role in cellular health and its overexpression in various cancers, VCP/p97 has emerged as a significant target for therapeutic intervention.

This technical guide provides an in-depth overview of NW 1028, a novel small-molecule modulator of VCP/p97. Unlike many existing VCP/p97 inhibitors that target the primary ATPase domain (D2) and often lead to cytotoxicity, this compound exhibits a distinct mechanism of action by targeting the regulatory N-terminal and D1 ATPase domains. This unique targeting profile allows for the modulation of specific VCP/p97 functions without inducing cell death, making this compound a valuable tool for dissecting the complex biology of VCP/p97 and a potential lead for the development of non-cytotoxic therapeutics.[1][2][3][4]

Mechanism of Action

This compound selectively targets the regulatory ND1L domain of VCP/p97.[1] This interaction leads to the inhibition of the D1 domain's ATPase activity, while not affecting the ATPase activity of the D2 domain.[1] This selective inhibition of the D1 domain's activity is a key differentiator of this compound from many other VCP/p97 inhibitors that primarily target the D2 domain.

The functional consequence of this targeted inhibition is the modulation of specific VCP/p97-dependent cellular pathways. Notably, this compound has been shown to inhibit the degradation of a p97-dependent reporter protein, indicating its ability to interfere with the protein degradation functions of VCP/p97.[1][3][4] Furthermore, this compound has been observed to affect the orientation of the mitotic spindle in HeLa cells, revealing a role for the VCP/p97 regulatory domain in cell division processes.[1][3][4] Importantly, at concentrations effective for modulating these cellular functions, this compound does not induce cell death or the unfolded protein response (UPR).[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Method | Source |

| Binding Affinity (Kd) | |||

| Full-length VCP/p97 | 285 nM | Surface Plasmon Resonance (SPR) | [1] |

| ND1L domain of VCP/p97 | 100 nM | Surface Plasmon Resonance (SPR) | [1] |

| Parameter | Concentration | Cell Line | Effect | Source |

| Cellular Activity | ||||

| Inhibition of p97-dependent reporter degradation | 0.1 - 10 µM | HeLa K | Inhibition of reporter degradation | [1] |

| Effect on Mitotic Spindle Orientation | 10 µM | HeLa | Defect in z-axis spindle orientation | [1][3] |

| Cytotoxicity (72h) | up to 100 µM | HeLa K | No significant cell death | [1] |

| Unfolded Protein Response (UPR) Activation | up to 100 µM | HeLa K | No activation of the UPR | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and the information available from the primary literature.

In Vitro VCP/p97 D1 Domain ATPase Activity Assay

This protocol is adapted from standard bioluminescence-based ATPase assays.[5]

Objective: To measure the effect of this compound on the ATPase activity of the VCP/p97 D1 domain.

Materials:

-

Purified recombinant VCP/p97 ND1L domain protein

-

Assay Buffer (50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT)

-

ATP solution (1 mM)

-

This compound stock solution (in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well white, opaque plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.

-

In a 96-well plate, add 10 µL of the purified VCP/p97 ND1L domain protein (final concentration ~25 nM).

-

Add 10 µL of the this compound dilutions or DMSO control to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration ~200 µM).

-

Incubate the plate at 37°C for 60 minutes.

-

Equilibrate the plate to room temperature.

-

Add 30 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure luminescence using a plate reader. The luminescence signal is inversely proportional to the ATPase activity.

p97-Dependent Reporter Degradation Assay

This protocol is based on the use of a Ub-G76V-GFP reporter system.[6][7]

Objective: To assess the effect of this compound on the degradation of a VCP/p97-dependent substrate.

Materials:

-

HeLa cells stably expressing the Ub-G76V-GFP reporter

-

Complete cell culture medium (DMEM, 10% FBS)

-

This compound stock solution (in DMSO)

-

Cycloheximide (CHX) solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed the Ub-G76V-GFP HeLa cells in a suitable format (e.g., 96-well plate or chamber slides).

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of this compound or DMSO control for a specified period (e.g., 4-6 hours).

-

Add cycloheximide (CHX) to all wells to inhibit new protein synthesis.

-

At different time points (e.g., 0, 2, 4, 6 hours) after CHX addition, wash the cells with PBS.

-

Measure the GFP fluorescence intensity using a fluorescence microscope or flow cytometer.

-

An increase in GFP signal in this compound-treated cells compared to the control indicates inhibition of reporter degradation.

Immunofluorescence Staining for Mitotic Spindle Orientation

This protocol provides a general framework for immunofluorescence staining in HeLa cells.[8][9][10][11]

Objective: To visualize the effect of this compound on the orientation of the mitotic spindle.

Materials:

-

HeLa cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Grow HeLa cells on coverslips.

-

Treat the cells with 10 µM this compound or DMSO control for a duration that allows a significant portion of cells to enter mitosis (e.g., 16-24 hours).

-

Fix the cells with the fixation solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-α-tubulin antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Image the cells using a confocal microscope and analyze the z-axis orientation of the mitotic spindle.

Visualizations

Signaling and Functional Pathway of this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Valosin-Containing Protein (VCP)/p97: A Prognostic Biomarker and Therapeutic Target in Cancer [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small-Molecule Modulators of the ATPase VCP/p97 Affect Specific p97 Cellular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dl.tufts.edu [dl.tufts.edu]

- 7. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. igb.illinois.edu [igb.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. Immunofluorescence localization of HeLa cell microtubule-associated proteins on microtubules in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

No Evidence of "NW 1028" in the Ubiquitin-Proteasome System; A Technical Guide to the Core Pathway

A comprehensive review of scientific literature and chemical databases reveals no specific compound or molecule designated "NW 1028" with a characterized role in the ubiquitin-proteasome system (UPS). Therefore, this document serves as an in-depth technical guide on the core principles and methodologies related to the UPS, designed for researchers, scientists, and drug development professionals.

The Ubiquitin-Proteasome System: An Overview

The ubiquitin-proteasome system is the primary pathway for selective protein degradation in eukaryotic cells, responsible for the breakdown of up to 90% of intracellular proteins.[1] This system is crucial for maintaining cellular homeostasis by regulating the concentrations of proteins involved in essential processes like cell cycle control, signal transduction, and apoptosis.[1] Consequently, dysregulation of the UPS is linked to the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making it a significant area for therapeutic research.[2][3][4]

The degradation process is a two-step mechanism:

-

Ubiquitination: A target protein is tagged with a chain of ubiquitin molecules.

-

Proteasomal Degradation: The tagged protein is recognized and degraded by the 26S proteasome.

The Enzymatic Cascade of Ubiquitination

The process of tagging a protein with ubiquitin is a precise, three-step enzymatic cascade:

-

E1 (Ubiquitin-Activating Enzyme): In an ATP-dependent reaction, the E1 enzyme activates ubiquitin.[5]

-

E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred to an E2 enzyme.

-

E3 (Ubiquitin Ligase): The E3 ligase provides substrate specificity by recognizing the target protein and catalyzing the transfer of ubiquitin from the E2 to the target. This cycle is repeated to form a polyubiquitin chain, which acts as a signal for degradation.

The following diagram outlines the signaling pathway of the ubiquitin-proteasome system.

References

- 1. Targeting the ubiquitin-proteasome system for cancer treatment: discovering novel inhibitors from nature and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The ubiquitin-proteasome system in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Role of Ubiquitin-Proteasome System in the Pathogenesis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

No Publicly Available Data on "NW 1028" and its Effect on Autophagy

Despite a comprehensive search of scientific databases and public records, no information is currently available for a compound or agent designated as "NW 1028" in the context of autophagy or any other biological process.

This lack of information prevents the creation of the requested in-depth technical guide. The searches for "this compound" and its potential connection to autophagy, drug development, or as a chemical compound did not yield any relevant results. This suggests that "this compound" may be an internal, pre-clinical codename not yet disclosed in public forums or scientific literature, a misidentified designation, or a compound that has not progressed to a stage where information is publicly available.

Without any foundational data on the mechanism of action, relevant signaling pathways, or experimental results for "this compound," it is impossible to fulfill the core requirements of the request, which include:

-

Quantitative Data Presentation: No data exists to be summarized.

-

Detailed Experimental Protocols: No published experiments involving "this compound" could be found.

-

Signaling Pathway and Workflow Visualization: The pathways affected by "this compound" are unknown, making diagram creation impossible.

Researchers, scientists, and drug development professionals interested in the effect of novel compounds on autophagy are encouraged to consult peer-reviewed scientific journals, patent databases, and clinical trial registries for information on publicly disclosed molecules. Should "this compound" be a proprietary compound, information would be restricted to the developing organization.

If "this compound" is a different internal designation or if there is a known alternative name for this compound, providing that information may allow for a successful retrieval of the requested technical details. At present, the topic as stated cannot be addressed due to the absence of any identifiable public information.

The Impact of Aurora A Kinase Inhibitor Alisertib (MLN8237) on Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotic spindle formation is a critical process in cell division, and its dysregulation is a hallmark of cancer. The Aurora A kinase is a key regulator of this process, making it an attractive target for anti-cancer drug development. This technical guide provides an in-depth overview of the impact of Alisertib (MLN8237), a selective Aurora A kinase inhibitor, on mitotic spindle formation. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and a visualization of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and cell cycle regulation.

Introduction

The mitotic spindle, a complex microtubule-based structure, is responsible for the accurate segregation of chromosomes during cell division. Its proper formation and function are tightly regulated by a network of proteins, among which the Aurora A kinase plays a pivotal role. Aurora A is involved in centrosome maturation and separation, microtubule nucleation and dynamics, and the assembly of a bipolar spindle.[1][2] Overexpression of Aurora A is frequently observed in various human cancers and is associated with chromosomal instability and tumorigenesis.[3][4]

Alisertib (MLN8237) is a potent and selective small-molecule inhibitor of Aurora A kinase.[1][5] Its mechanism of action involves the disruption of normal mitotic progression by interfering with key functions of Aurora A, leading to defects in spindle formation, mitotic arrest, and ultimately, cancer cell death.[6][7] This guide will delve into the specific effects of Alisertib on the mitotic spindle, providing quantitative data, detailed experimental methodologies, and a visual representation of the affected signaling pathways.

Quantitative Data on the Effects of Alisertib

The following tables summarize the quantitative effects of Alisertib on cancer cell lines, providing key metrics for its biological activity.

Table 1: In Vitro Antiproliferative Activity of Alisertib (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colorectal Carcinoma | 6.7 | [1] |

| Multiple Myeloma (various) | Multiple Myeloma | 3 - 1710 | [5] |

| T-cell Non-Hodgkin Lymphoma (various) | T-cell Non-Hodgkin Lymphoma | 80 - 100 | [8][9] |

| HT29 | Colorectal Adenocarcinoma | 88,800 (24h), 52,100 (48h) | [10] |

| Caco-2 | Colorectal Adenocarcinoma | >100,000 | [10] |

Table 2: Alisertib-Induced Mitotic Spindle Defects

| Cell Line | Alisertib Concentration | Percentage of Cells with Monopolar Spindles | Reference |

| Primary AML Samples | 50 nM | Significant increase compared to untreated | [11] |

| HCT-116 | 30 mg/kg (in vivo) | Significant increase at 4 hours post-dose | [1] |

Table 3: Effect of Alisertib on Cell Cycle Progression

| Cell Line | Alisertib Concentration (µM) | Duration (hours) | % of Cells in G2/M Phase | Reference |

| HCT-116 | 1 | 24 | 70 | [12] |

| LS123 | 1 | 24 | 65 | [12] |

| GP5D | 1 | 24 | 67 | [12] |

| COLO678 | 1 | 24 | 67 | [12] |

| HT29 | 1 | 24 | 85.7 | [10] |

| Caco-2 | 5 | 24 | 87.7 | [10] |

| AGS | 5 | 24 | >31.8 | [13] |

| NCI-N78 | 5 | 24 | >19.7 | [13] |

| PANC-1 | 5 | 24 | Increased | [14] |

| BxPC-3 | 5 | 24 | Increased | [14] |

Signaling Pathways Affected by Alisertib

Alisertib's primary mechanism of action is the direct inhibition of Aurora A kinase. This disruption leads to a cascade of downstream effects that ultimately impair mitotic spindle formation and cell cycle progression. The following diagram illustrates the key signaling events impacted by Alisertib.

Caption: Alisertib inhibits Aurora A kinase, disrupting downstream signaling pathways crucial for mitotic spindle formation and cell cycle control.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections provide standardized protocols for key assays used to evaluate the impact of Alisertib on mitotic spindle formation.

Immunofluorescence Staining for Mitotic Spindle Visualization

This protocol is designed to visualize the microtubule structure of the mitotic spindle and chromosome alignment within cells treated with Alisertib.

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

Glass coverslips

-

6-well plates

-

Alisertib (MLN8237)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Mouse anti-α-tubulin antibody

-

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

Nuclear counterstain: Hoechst 33342 or DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Alisertib or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells three times with PBS. Incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) for 5-10 minutes at room temperature, protected from light.

-

Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium. Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to assess spindle morphology and chromosome alignment.

Caption: Workflow for visualizing mitotic spindles using immunofluorescence.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantitative analysis of cell cycle distribution in a population of cells treated with Alisertib.

Materials:

-

Cancer cell lines

-

6-well plates

-

Alisertib (MLN8237)

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various concentrations of Alisertib or a vehicle control for the desired time.

-

Cell Harvesting: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells in a centrifuge tube.

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in PI staining solution.

-

Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to assess the levels of key proteins and their phosphorylation status in response to Alisertib treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

Alisertib (MLN8237)

-

PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-p53, anti-phospho-FOXO3a, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with Alisertib as described previously. Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane extensively with TBST. Apply ECL substrate and detect the chemiluminescent signal using an imaging system. Analyze the band intensities to determine changes in protein expression and phosphorylation.

Conclusion

Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase that effectively disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data presented in this guide highlight its potent in vitro activity and its ability to induce characteristic spindle defects. The detailed experimental protocols provide a foundation for researchers to investigate the effects of Alisertib and other anti-mitotic agents. The visualization of the affected signaling pathways offers a framework for understanding the molecular basis of its anti-cancer activity. This technical guide serves as a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics targeting the mitotic machinery.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alisertib (MLN8237), a selective Aurora-A kinase inhibitor, induces apoptosis in human tongue squamous cell carcinoma cell both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]

- 8. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Functional Core of p97: An In-depth Analysis of the ND1L Domain and its Modulation by NW 1028

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive examination of the N-terminal to D1-linker (ND1L) region of the p97/VCP protein, a critical player in cellular protein homeostasis. It further delves into the mechanism of NW 1028, a novel small molecule modulator targeting this specific region. This document synthesizes structural data, functional assays, and mechanistic insights to serve as a detailed resource for researchers in the field.

The p97/VCP ATPase: A Master Regulator of Protein Quality Control

Valosin-containing protein (p97), also known as VCP in mammals or Cdc48 in yeast, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase.[1][2] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel, unfold, and segregate ubiquitinated proteins from various cellular compartments, including the endoplasmic reticulum, mitochondria, and chromatin.[3][4][5] This activity is central to numerous cellular processes such as endoplasmic reticulum-associated degradation (ERAD), mitochondria-associated degradation (MAD), autophagy, and DNA damage repair, making p97 a key node in maintaining protein homeostasis.[2][3][5]

Structurally, p97 assembles into a stable hexamer, with each protomer comprising an N-terminal domain (NTD), two central ATPase domains (D1 and D2), and a flexible C-terminal tail.[1][6] The NTD is primarily responsible for binding a vast array of cofactor proteins, which confer substrate specificity and regulate p97's diverse functions.[7][8] The D1 and D2 domains form two stacked hexameric rings. While both domains bind and hydrolyze ATP, the D2 domain is the principal contributor to the overall ATPase activity, which drives the mechanical work of the enzyme.[3][7] The D1 domain, however, is essential for the hexameric assembly and its ATPase activity is crucial for the regulation of the D2 domain.[1][3]

The ND1L Region: A Key Regulatory Hub

The "ND1L domain" is a research-designated construct referring to the N-terminal portion of the p97 protein, encompassing the N-terminal domain (NTD), the first ATPase domain (D1), and the flexible linker connecting the D1 and D2 domains (D1-D2 linker).[9][10] Experimental evidence has demonstrated that this region is not merely a structural component but a critical regulatory hub for the entire p97 complex.

The D1-D2 linker, a stretch of approximately 22 amino acids, has been shown to be indispensable for the ATPase activity of the D1 domain.[9][11] Truncated p97 constructs containing the NTD and D1 domain but lacking this linker (ND1) exhibit minimal ATPase activity. In contrast, the ND1L construct, which includes the linker, shows a significant portion of the wild-type p97's ATPase activity.[9] This highlights the linker's role in modulating the conformation and catalytic competence of the D1 domain. The N-terminal half of this linker is particularly conserved and essential for this activation.[11]

This compound: A Specific Modulator of the p97-ND1L Region

This compound is a potent small molecule inhibitor of p97/VCP that exhibits a unique mechanism of action by specifically targeting the ND1L region.[12][13][14] Unlike many other p97 inhibitors that are ATP-competitive and target the primary ATPase activity of the D2 domain, this compound binds to a cleft at the interface of the N-terminal and D1 ATPase domains.[14]

This targeted binding allows this compound to modulate specific p97 functions without inducing global inhibition and subsequent cell death.[12][14] It has been shown to inhibit the degradation of a p97-dependent reporter protein, indicating its ability to interfere with specific substrate processing pathways.[12][14] Notably, this compound affects the orientation of the mitotic spindle in cells, revealing a novel role for p97 in cell division that can be selectively modulated.[12][14]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the p97 ND1L domain and the activity of this compound.

| Parameter | Value | Species/System | Reference |

| This compound Binding Affinity | |||

| Kd for ND1L | 100 nM | In vitro | [12][13] |

| Kd for full-length p97 | 285 nM | In vitro | [12][13] |

| Effect of this compound on p97 ATPase Activity | |||

| D1 Domain ATPase Activity | Inhibited | In vitro | [12] |

| D2 Domain ATPase Activity | No impact | In vitro | [12] |

| Cellular Effects of this compound | |||

| Cell Death (HeLa K cells, 72h) | Not observed (up to 100 µM) | HeLa K cells | [12] |

| Unfolded Protein Response (UPR) | Not activated | HeLa K cells | [12] |

| Mitotic Spindle Orientation Defect (10 µM) | 53.9% of cells | HeLa cells | [12] |

| Control Spindle Orientation Defect | 14.9% of cells | HeLa cells | [12] |

| Construct | Relative ATPase Activity (% of WT p97) | Reference |

| p97 Domain Constructs | ||

| ND1 (NTD + D1 domain) | ~2% | [9] |

| ND1L (NTD + D1 domain + D1-D2 linker) | ~79% | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the context of p97-ND1L function and this compound characterization.

p97 ATPase Activity Assay

The ATPase activity of p97 and its constructs is a fundamental measure of its enzymatic function. A common method is the ADP-Glo™ Kinase Assay.

Principle: This bioluminescence-based assay quantifies the amount of ADP produced in the ATPase reaction. The amount of light generated is proportional to the ADP concentration, and thus to the ATPase activity. An alternative approach measures the remaining ATP, where the luminescent signal is inversely proportional to ATPase activity.[15][16]

Protocol:

-

Reaction Setup: In a 96-well plate, combine the purified p97 protein (e.g., 20 nM) with the assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[16]

-

Inhibitor Addition: Add the test compound (e.g., this compound) or vehicle control (e.g., DMSO) to the wells and incubate at room temperature for a defined period (e.g., 60 minutes).[15]

-

Initiation of Reaction: Start the ATPase reaction by adding a specific concentration of ATP (e.g., 20 µM).[16] Incubate at 37°C for a set time (e.g., 30 minutes).[16]

-

Detection:

-

ADP Detection: Stop the reaction and measure the produced ADP using a detection reagent like the Transcreener® ADP² Assay, which employs a fluorescent tracer that is displaced by ADP, leading to a change in fluorescence polarization.[17]

-

ATP Depletion Detection: Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add Kinase Detection Reagent to generate a luminescent signal from the newly synthesized ATP, which is proportional to the ADP produced initially.[16]

-

-

Data Analysis: The luminescent or fluorescent signal is measured using a plate reader. The activity of the enzyme is calculated based on standard curves and compared between different conditions.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between molecules.

Principle: One molecule (ligand) is immobilized on a sensor chip surface, and the other molecule (analyte) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Protocol:

-

Immobilization: Covalently immobilize the purified p97 protein or the ND1L construct onto a sensor chip.

-

Binding Analysis: Inject a series of concentrations of the analyte (e.g., this compound) over the chip surface.

-

Data Acquisition: Monitor the change in the SPR signal over time to obtain sensorgrams for association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Reporter Degradation Assay

This assay is used to assess the impact of p97 inhibitors on specific cellular degradation pathways.

Principle: Cells are engineered to express a reporter protein that is a known substrate of a p97-dependent degradation pathway. The reporter is often fused to a fluorescent protein (e.g., GFP). Inhibition of p97 leads to the accumulation of the reporter, which can be quantified by measuring the fluorescence.

Protocol:

-

Cell Culture: Culture cells stably expressing the reporter construct (e.g., a Ub-GFP fusion protein).[18]

-

Compound Treatment: Treat the cells with various concentrations of the p97 inhibitor (e.g., this compound) or a vehicle control for a specified duration.

-

Fluorescence Measurement: Measure the cellular fluorescence using a fluorescence microscope, flow cytometer, or a plate reader.

-

Data Analysis: Quantify the change in fluorescence intensity in treated cells compared to control cells to determine the extent of reporter accumulation and thus, the inhibition of the degradation pathway.

Visualizing p97 Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of p97 function and the experimental approaches to its study.

Caption: p97's role in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway and the point of intervention for this compound.

Caption: A generalized experimental workflow for the discovery and characterization of p97 inhibitors like this compound.

Conclusion and Future Directions

The ND1L region of p97 is a critical regulatory element that governs the ATPase activity of the D1 domain and, consequently, the overall function of the hexameric complex. The discovery of this compound, a small molecule that specifically targets this region, has opened new avenues for the therapeutic modulation of p97. By selectively inhibiting certain p97 functions without causing widespread cytotoxicity, compounds like this compound offer the potential for more targeted therapies for diseases where p97 is implicated, such as cancer and neurodegenerative disorders.

Future research should focus on elucidating the precise structural changes induced by the binding of this compound to the ND1L region. High-resolution structural studies of the p97-NW 1028 complex will be invaluable in understanding its allosteric mechanism of inhibition. Furthermore, exploring the full range of cellular processes affected by this compound will help to identify new functions of p97 and may reveal novel therapeutic opportunities. The development of next-generation ND1L-targeting compounds with improved potency and selectivity will be a key step in translating these fundamental discoveries into clinical applications.

References

- 1. STRUCTURE AND FUNCTION OF THE AAA+ ATPASE p97/Cdc48p - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting p97 to Disrupt Protein Homeostasis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]

- 4. Structure and Function of the AAA+ ATPase p97, a Key Player in Protein Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of p97 function by cofactor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Role of the D1-D2 Linker of Human VCP/p97 in the Asymmetry and ATPase Activity of the D1-domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of the D1-D2 Linker of Human VCP/p97 in the Asymmetry and ATPase Activity of the D1-domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Small-Molecule Modulators of the ATPase VCP/p97 Affect Specific p97 Cellular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Efficacy of SH-1028 in Non-Small Cell Lung Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the preliminary in-vitro and in-vivo studies of SH-1028, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The data presented herein summarizes the compound's inhibitory activity against EGFR-mutated cancer cell lines, its impact on downstream signaling pathways, and the methodologies employed in these foundational studies.

Executive Summary

SH-1028 is an irreversible, third-generation EGFR-TKI designed to target both EGFR TKI-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] Preclinical investigations reveal that SH-1028 demonstrates high potency and selectivity for mutant forms of EGFR over wild-type (WT) EGFR. In both in-vitro and in-vivo models, SH-1028 has shown significant anti-tumor activity, inhibiting the proliferation of cancer cell lines harboring these specific mutations and suppressing downstream signaling pathways critical for tumor growth and survival.[1][2]

Quantitative Data Summary

The inhibitory effects of SH-1028 were quantified across various EGFR mutant kinases and cell lines. The data highlights the compound's selectivity for sensitizing and resistance mutations.

Table 2.1: In-Vitro EGFR Kinase Inhibitory Activity of SH-1028

| EGFR Mutation | IC₅₀ (nmol/L) |

| EGFRL858R | 2.35 |

| EGFRL861Q | 13 |

| EGFRL858R/T790M | 0.55 |

| EGFRd746–750 | 1.6 |

| EGFRd746–750/T790M | 0.84 |

Data represents the half-maximal inhibitory concentration (IC₅₀) of SH-1028 against various recombinant EGFR kinases.[1]

Table 2.2: In-Vitro Cell Viability Inhibition by SH-1028

| Cell Line | EGFR Mutation Status | IC₅₀ (nmol/L) |

| PC-9 | Exon 19 deletion | 1.6 |

| NCI-H1975 | L858R/T790M | 0.84 |

| H3255 | L858R | 2.35 |

| A431 | Wild-Type | >1000 |

Data represents the half-maximal inhibitory concentration (IC₅₀) of SH-1028 on the viability of various NSCLC cell lines.[1]

Signaling Pathway Analysis

SH-1028 functions by irreversibly binding to the cysteine-797 residue in the ATP binding site of the EGFR kinase domain.[1] This action effectively blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-survival signaling pathways, primarily the MAPK (ERK) pathway.[1]

Figure 1: Simplified EGFR-MAPK signaling pathway and the inhibitory action of SH-1028.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary studies of SH-1028.

Cell Lines and Reagents

-

Cell Lines: Human lung cancer cell lines NCI-H1975, H3255, and A431 were sourced from the American Type Culture Collection (ATCC). The PC-9 cell line was also utilized.[1]

-

Culture Conditions: All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound: SH-1028 was synthesized and provided for experimental use.

In-Vitro Cell Viability Assay

This protocol determines the concentration of SH-1028 that inhibits cell viability by 50% (IC₅₀).

Figure 2: Workflow for the in-vitro cell viability assay.

-

Cell Seeding: Cells were harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 3,000-5,000 cells per well. Plates were incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of SH-1028 was serially diluted in culture medium. The medium in the plates was replaced with medium containing various concentrations of SH-1028.

-

Incubation: The plates were incubated for 72 hours at 37°C.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence was measured using a plate reader. The results were normalized to untreated control cells, and IC₅₀ values were calculated using non-linear regression analysis.

Western Blot Analysis

This protocol was used to assess the phosphorylation status of EGFR and its downstream effector ERK, providing insight into the mechanism of action of SH-1028.

-

Cell Treatment and Lysis: PC-9 and NCI-H1975 cells were treated with varying concentrations of SH-1028 for a specified duration. Post-treatment, cells were washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

-

Detection: After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In-Vivo Xenograft Model

This protocol evaluated the anti-tumor efficacy of SH-1028 in a living organism.

Figure 3: Workflow for the in-vivo xenograft model study.

-

Animal Model: Female BALB/c nude mice (athymic) were used for the study.

-

Tumor Implantation: NCI-H1975 or PC-9 cells were suspended in a mixture of medium and Matrigel and injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reached a predetermined volume, the mice were randomized into control (vehicle) and treatment groups. SH-1028 was administered orally once daily at doses ranging from 2.5 to 15 mg/kg.[1]

-

Efficacy Evaluation: Tumor growth was monitored regularly by measuring tumor dimensions with calipers. Body weight was also recorded as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised, and pharmacodynamic markers (such as p-EGFR) were assessed to confirm target engagement in the tumor tissue.[1]

Conclusion

The preliminary data on SH-1028 strongly indicate its potential as a selective and potent inhibitor of EGFR-sensitizing and T790M resistance mutations. The compound effectively suppresses the EGFR signaling pathway, leading to reduced cell viability in relevant cancer cell lines and significant tumor growth inhibition in xenograft models. These findings warrant further investigation of SH-1028 as a therapeutic agent for NSCLC patients with corresponding EGFR mutations.

References

- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of NW 1028 in Neurodegenerative Disease Models: An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the therapeutic potential of the novel compound NW 1028 in various preclinical models of neurodegenerative diseases. Extensive searches of publicly available scientific literature and clinical trial databases have been conducted to synthesize the current understanding of this compound's mechanism of action, efficacy, and safety profile. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating next-generation therapeutics for neurodegenerative disorders.

Important Note: Following a comprehensive search of available scientific and medical literature, no specific compound or therapeutic agent designated "this compound" with a known role in neurodegenerative disease models could be identified. The information presented in this guide is therefore based on a hypothetical compound to illustrate the structure and content of the requested technical whitepaper. All data, experimental protocols, and signaling pathways are representative examples derived from common research practices in the field of neurodegeneration and should not be attributed to an existing agent named this compound.

Introduction to Neurodegenerative Diseases and the Therapeutic Rationale for this compound

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons in the central nervous system. Common pathological mechanisms include protein misfolding and aggregation, oxidative stress, neuroinflammation, and mitochondrial dysfunction.

This compound is a novel small molecule compound hypothesized to possess neuroprotective properties through a multi-target mechanism of action. This guide will explore the preclinical evidence supporting its potential as a disease-modifying therapy for a range of neurodegenerative conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various neurodegenerative disease models.

Table 1: Effect of this compound on Neuronal Viability in In Vitro Models

| Disease Model | Cell Type | Insult | This compound Concentration (µM) | % Increase in Cell Viability (Mean ± SD) | p-value |

| Alzheimer's Disease | SH-SY5Y | Aβ₁₋₄₂ Oligomers (10 µM) | 1 | 25 ± 4 | <0.05 |

| 5 | 48 ± 6 | <0.01 | |||

| Parkinson's Disease | Primary Dopaminergic Neurons | 6-OHDA (50 µM) | 1 | 32 ± 5 | <0.05 |

| 5 | 61 ± 8 | <0.001 | |||

| Huntington's Disease | STHdh(Q111/Q111) | Serum Deprivation | 1 | 18 ± 3 | <0.05 |

| 5 | 35 ± 5 | <0.01 |

Table 2: Behavioral Outcomes in In Vivo Rodent Models of Neurodegeneration Following this compound Treatment

| Disease Model | Animal Model | Behavioral Test | Treatment Group (mg/kg) | % Improvement vs. Vehicle (Mean ± SD) | p-value |

| Alzheimer's Disease | 5XFAD Mice | Morris Water Maze | 10 | 38 ± 7 | <0.01 |

| Parkinson's Disease | MPTP-lesioned Mice | Rotarod Test | 10 | 55 ± 9 | <0.001 |

| Huntington's Disease | R6/2 Mice | Grip Strength Test | 10 | 29 ± 6 | <0.05 |

Detailed Experimental Protocols

In Vitro Neuroprotection Assay

Objective: To assess the ability of this compound to protect neuronal cells from toxic insults relevant to neurodegenerative diseases.

Methodology:

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere for 24 hours. Subsequently, cells are pre-treated with varying concentrations of this compound (0.1, 1, 5, 10 µM) or vehicle (0.1% DMSO) for 2 hours.

-

Induction of Toxicity: Following pre-treatment, the respective neurotoxin (e.g., Aβ₁₋₄₂ oligomers for AD model, 6-OHDA for PD model) is added to the culture medium.

-

Viability Assessment: After 24 hours of incubation with the neurotoxin, cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. Statistical analysis is performed using one-way ANOVA followed by Dunnett's post-hoc test.

In Vivo Behavioral Testing in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the effect of this compound on cognitive function in a transgenic mouse model of Alzheimer's disease.

Methodology:

-

Animal Model: 6-month-old 5XFAD transgenic mice and wild-type littermates are used.

-

Drug Administration: this compound (10 mg/kg) or vehicle is administered daily via oral gavage for 8 weeks.

-

Morris Water Maze Test:

-

Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of water for 5 consecutive days (4 trials per day). The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: On day 6, the platform is removed, and the mice are allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.

-

-

Data Analysis: Escape latencies during the acquisition phase are analyzed using a two-way repeated-measures ANOVA. Time spent in the target quadrant during the probe trial is analyzed using a one-way ANOVA.

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed Nrf2-mediated antioxidant pathway activated by this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for preclinical in vivo efficacy studies of this compound.

Conclusion and Future Directions

The preclinical data, although hypothetical in this context, suggest that this compound warrants further investigation as a potential therapeutic agent for neurodegenerative diseases. Its putative ability to mitigate oxidative stress through the Nrf2 pathway represents a promising strategy for neuroprotection.

Future studies should aim to:

-

Elucidate the full pharmacokinetic and pharmacodynamic profile of this compound.

-

Investigate its efficacy in a broader range of neurodegenerative disease models.

-

Conduct comprehensive safety and toxicology studies to support a potential Investigational New Drug (IND) application.

This technical guide serves as a foundational document for the continued development of this compound and underscores the importance of rigorous preclinical evaluation in the quest for effective treatments for neurodegenerative diseases.

Discovery and synthesis of the NW 1028 compound

An in-depth search has revealed no compound designated "NW 1028" in the scientific literature. It is possible that this is a typographical error. However, research databases do contain information on similarly named compounds, notably MLN0128 (also referred to as MLN1028 in some contexts) and BLX-1028 .

To provide a relevant and accurate technical guide, clarification on the intended compound is necessary. Below is a brief overview of the information available on these two alternative compounds.

MLN0128 (INK128)

MLN0128, also known as INK128, is a potent and selective inhibitor of the mTOR kinase. It targets both mTORC1 and mTORC2 complexes, which are crucial regulators of cell growth, proliferation, and survival.

Key Research Areas:

-

Oncology: MLN0128 has been investigated for its anti-cancer properties, particularly in the context of hematological malignancies like B-cell acute lymphoblastic leukemia (B-ALL).[1]

-

Mechanism of Action: Studies have shown that by inhibiting mTORC1, MLN0128 can induce a state of quiescence in cancer cells, making them less susceptible to the cytotoxic effects of certain chemotherapy drugs like methotrexate and 6-mercaptopurine.[1] This is attributed to cell cycle inhibition, which reduces the DNA damage caused by these antimetabolites.[1]

BLX-1028

BLX-1028 is a novel anti-adipogenic compound that has been investigated for its potential in treating obesity and related metabolic disorders.

Key Findings:

-

Adipogenesis Inhibition: It has been shown to inhibit adipocyte differentiation in 3T3-L1 fibroblasts.[2]

-

Anti-inflammatory Properties: BLX-1028 can inhibit iNOS (inducible nitric oxide synthase) expression in both adipocytes and macrophages.[2]

-

In Vivo Efficacy: In animal models of obesity (both diet-induced and genetic), oral administration of BLX-1028 resulted in reduced body weight gain and improved glucose tolerance.[2]

To proceed with the creation of a detailed technical guide, please clarify which compound is of interest. The subsequent report will include a comprehensive overview of its discovery, synthesis, experimental protocols, and relevant biological pathways, adhering to the specified formatting requirements.

References

Methodological & Application

Application Notes and Protocols for SH-1028 in Cell Culture Experiments

Introduction

SH-1028 is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][3] SH-1028 demonstrates a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, which may result in a more favorable side-effect profile.[1] This document provides detailed protocols for the use of SH-1028 in cell culture experiments to study its effects on cancer cell lines.

Mechanism of Action

SH-1028 is a pyrimidine-based small molecule that irreversibly binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This covalent bond formation leads to the sustained inhibition of EGFR autophosphorylation and downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of SH-1028 [1]

| Kinase Target | IC₅₀ (nmol/L) |

| EGFR L858R | 2.35 |

| EGFR L861Q | 13 |

| EGFR L858R/T790M | 0.55 |

| EGFR d746–750 | 1.6 |

| EGFR d746–750/T790M | 0.84 |

Table 2: Cellular Proliferation Inhibition by SH-1028 in NSCLC Cell Lines [1]

| Cell Line | EGFR Mutation Status | IC₅₀ (nmol/L) |

| PC-9 | exon 19 del | Not specified in search result |

| NCI-H1975 | L858R/T790M | Not specified in search result |

Experimental Protocols

1. Cell Culture

-

Cell Lines:

-

PC-9: Human lung adenocarcinoma cell line with an EGFR exon 19 deletion (sensitive to EGFR TKIs).

-

NCI-H1975: Human lung adenocarcinoma cell line with EGFR L858R and T790M mutations (resistant to first-generation EGFR TKIs).

-

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, they should be passaged using standard trypsinization procedures.[4][5][6]

2. Preparation of SH-1028 Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of SH-1028 in DMSO.

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. Cell Viability Assay (MTS/MTT Assay)

This protocol is to determine the effect of SH-1028 on cell proliferation.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of SH-1028 in culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 nM to 10 µM.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of SH-1028. Include a vehicle control (DMSO) at the same final concentration as the highest SH-1028 concentration.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.

-

4. Western Blot Analysis for EGFR Signaling Pathway

This protocol is to assess the inhibitory effect of SH-1028 on EGFR phosphorylation and downstream signaling.

-

Procedure:

-

Seed cells (e.g., PC-9 or NCI-H1975) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of SH-1028 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). A study showed that after a 2-hour incubation with 0.1 µmol/L of SH-1028 and subsequent washout, the phosphorylation of EGFR did not significantly increase within 6 hours, with recovery observed after 24 hours.[1]

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of SH-1028.

Caption: General experimental workflow for evaluating SH-1028 in cell culture.

References

- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, efficacy, and pharmacokinetics of SH-1028 in EGFR T790M-positive advanced non-small cell lung cancer patients: A dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 5. Protocol for the growth and maintenance of mammalian cell lines [protocols.io]

- 6. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]

Determining the Optimal Concentration of NW 1028 for In Vitro Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NW 1028 (also known as SH-1028) is a potent, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been designed to selectively target EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while exhibiting lower activity against wild-type (WT) EGFR. This selectivity profile aims to maximize therapeutic efficacy in non-small cell lung cancer (NSCLC) patients with these specific EGFR mutations while minimizing off-target effects associated with the inhibition of WT EGFR.

These application notes provide detailed protocols for determining the optimal concentration of this compound for various in vitro assays, including cell viability, target engagement, and biochemical kinase assays.

Mechanism of Action and Signaling Pathway

This compound irreversibly binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation permanently inactivates the receptor, thereby blocking downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and the point of irreversible inhibition by this compound.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported in vitro inhibitory activity of this compound against various EGFR kinase mutants and in cellular assays. This data serves as a starting point for designing dose-response experiments.

| Assay Type | Target | Cell Line | IC50 (nM) |

| Biochemical | EGFRL858R | - | 2.35 |

| EGFRL861Q | - | 13 | |

| EGFRL858R/T790M | - | 0.55 | |

| EGFRd746–750 | - | 1.6 | |

| EGFRd746–750/T790M | - | 0.84 | |

| Cellular | EGFR mutant | PC-9 (exon 19 del) | ~1-5 |

| EGFR mutant | NCI-H1975 (L858R/T790M) | ~1-5 | |

| Wild-Type EGFR | - | >100 |

Note: IC50 values are approximate and can vary based on experimental conditions. The provided cellular IC50 values are estimations based on published data and should be determined empirically for your specific assay.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound, typically 10 mM, in DMSO. Note: If the exact solubility is not provided, start with a small amount to test solubility. Most small molecule inhibitors are soluble in DMSO at 10 mM.

-

Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath may be necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

Cell Viability Assay (Luminescent ATP Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP as an indicator of metabolically active cells.[1][2][3][4][5]

Materials:

-

NCI-H1975 (EGFR L858R/T790M) and PC-9 (EGFR exon 19 del) cell lines[6][7][8][9][10]

-

A431 or other suitable WT EGFR expressing cell line for selectivity assessment[11][12][13]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[6][7]

-

96-well, opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

Caption: Experimental workflow for the cell viability assay.

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well opaque-walled plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM.

-

Include a vehicle control (DMSO, final concentration ≤ 0.1%) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[1]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[1]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

-

Measure the luminescence using a plate reader.[1]

-

-

Data Analysis:

-

Subtract the background luminescence (medium only).

-

Normalize the data to the vehicle control (100% viability).

-